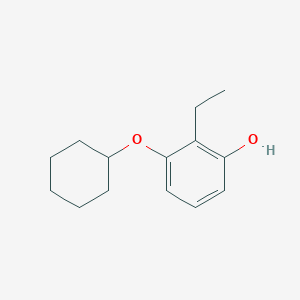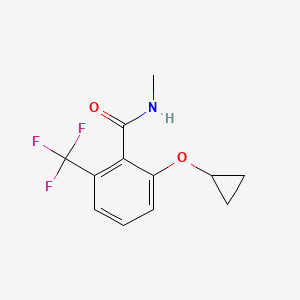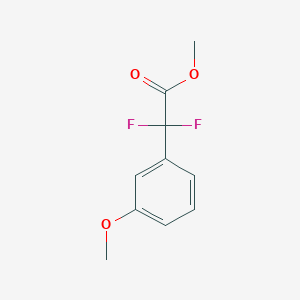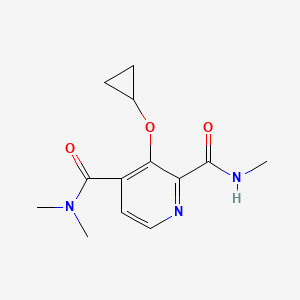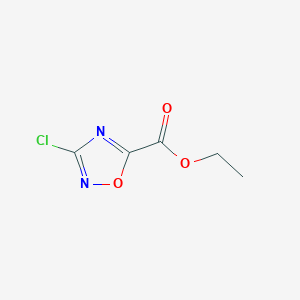
6-Amino-4-hydroxynicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H6N2O2 It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-amino-4-hydroxy-2-naphthalene-sulfonic acid with appropriate reagents under controlled conditions . Another method includes the use of β-haloester with thiourea or heating β-aminoester with formamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, methylation, and condensation reactions .
化学反应分析
Types of Reactions: 6-Amino-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
6-Amino-4-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-Amino-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as NADP-dependent dehydrogenases, interfering with metabolic processes like glycolysis and leading to ATP depletion . This mechanism is particularly relevant in its potential anticancer activity, where it synergizes with DNA-crosslinking chemotherapy drugs .
相似化合物的比较
6-Aminonicotinamide: A monocarboxylic acid amide that shares structural similarities with 6-Amino-4-hydroxynicotinaldehyde.
2-Amino-4,6-diphenylnicotinonitriles: Compounds with similar functional groups and potential biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
6-amino-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H3,7,8,10) |
InChI 键 |
JOEHMVDLWIMEDC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=C(C1=O)C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


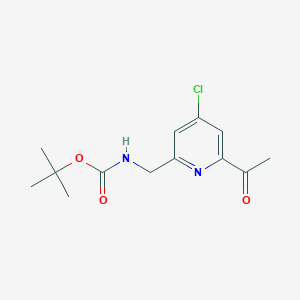
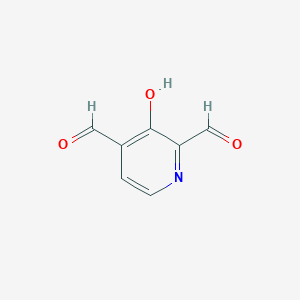
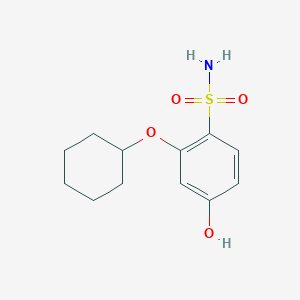
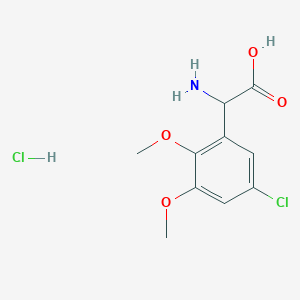
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

